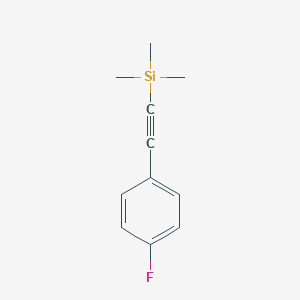

(4-Fluorophenylethynyl)trimethylsilane

Cat. No. B161052

Key on ui cas rn:

130995-12-9

M. Wt: 192.3 g/mol

InChI Key: ZRXYWQKYSSVZNJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07166597B2

Procedure details

4-Fluoroiodobenzene (112 mL, 0.97 mol) and triethylamine (176 mL, 1.26 mol) are dissolved in dry THF (1.2 L) and nitrogen gas was bubbled through the solution for about 20 min. Copper (I) iodide (1.08 g, 5.7 mmol) and bis(triphenyphosphine)palladium dichloride (2.15 g, 3 mmol) are added and then trimethylsilylacetylene (178 mL, 1.3 mol) was added dropwise over about 40 min with the temperature being maintained at about 23° C. A large amount of precipitate forms (presumably Et3NHCl) which necessitates mechanical stirring. Following complete addition of the trimethylsilylacetylene the mixture was allowed to stir at room temperature for about 18 h. The mixture was filtered and the solid washed with cyclohexane. The combined filtrates are concentrated under reduce pressure to give a brown oil. Application of this oil to a pad of silica gel followed by elution with cyclohexane gave a yellow solution. Removal of the solvent gave the title compound as a yellow oil; 182.8 g (95%).

Name

Copper (I) iodide

Quantity

1.08 g

Type

catalyst

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][Si:17]([C:20]#[CH:21])([CH3:19])[CH3:18]>C1COCC1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:21]#[C:20][Si:17]([CH3:19])([CH3:18])[CH3:16])=[CH:4][CH:3]=1 |^1:31,50|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

112 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)I

|

|

Name

|

|

|

Quantity

|

176 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

178 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#C

|

Step Four

|

Name

|

Copper (I) iodide

|

|

Quantity

|

1.08 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

|

Name

|

|

|

Quantity

|

2.15 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for about 18 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nitrogen gas was bubbled through the solution for about 20 min

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid washed with cyclohexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrates are concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown oil

|

WASH

|

Type

|

WASH

|

|

Details

|

Application of this oil to a pad of silica gel followed by elution with cyclohexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |